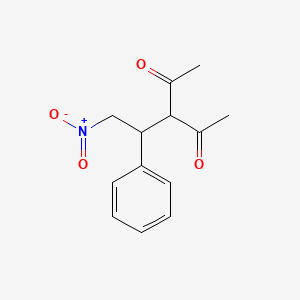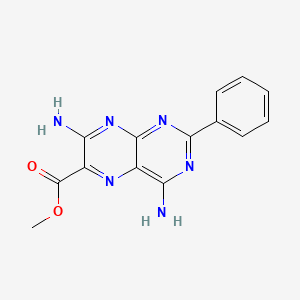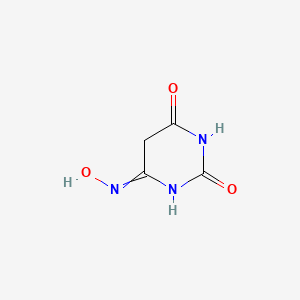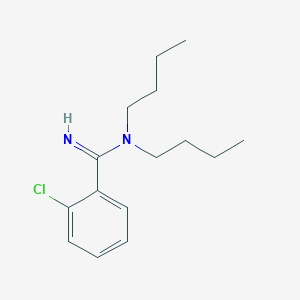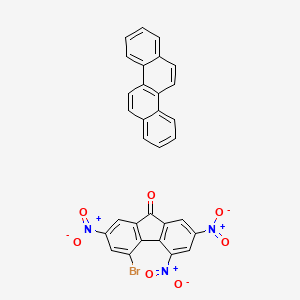![molecular formula C25H23Cl2FN6O8S2 B14009920 4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid CAS No. 25288-15-7](/img/structure/B14009920.png)
4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamino and dichlorophenyl groups, linked to a benzenesulfonyl fluoride moiety through a methoxyphenyl and methylcarbamoylamino bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring is typically synthesized through a condensation reaction involving 2,6-diamino-4-chloropyrimidine and 3,4-dichlorobenzaldehyde. This intermediate is then subjected to a nucleophilic substitution reaction with methoxyphenylmethanol to introduce the methoxy group. The final step involves the coupling of the intermediate with benzenesulfonyl fluoride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reaction setups and continuous flow processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl fluoride moiety, where fluoride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly effective against serine proteases and other enzymes with nucleophilic active sites .
Comparación Con Compuestos Similares
Similar Compounds
- **4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl chloride
- **4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl bromide
Uniqueness
Compared to its analogs, 4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is unique due to the presence of the fluoride group, which enhances its reactivity and specificity towards certain enzymes. This makes it a valuable tool in biochemical research and drug development .
Propiedades
Número CAS |
25288-15-7 |
|---|---|
Fórmula molecular |
C25H23Cl2FN6O8S2 |
Peso molecular |
689.5 g/mol |
Nombre IUPAC |
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C25H21Cl2FN6O4S.H2O4S/c26-19-9-4-15(11-20(19)27)22-21(33-24(30)34-23(22)29)13-38-17-3-1-2-14(10-17)12-31-25(35)32-16-5-7-18(8-6-16)39(28,36)37;1-5(2,3)4/h1-11H,12-13H2,(H2,31,32,35)(H4,29,30,33,34);(H2,1,2,3,4) |
Clave InChI |
PTHFITNYZCQLRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)CNC(=O)NC4=CC=C(C=C4)S(=O)(=O)F.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
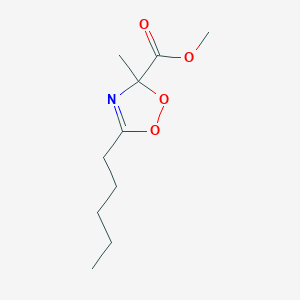
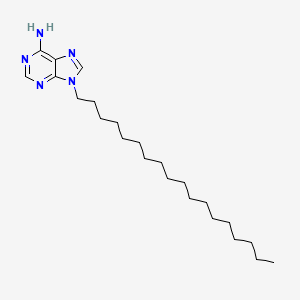
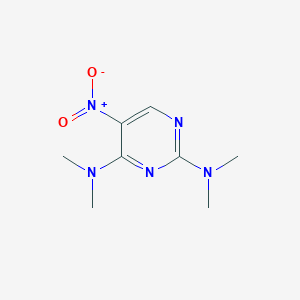
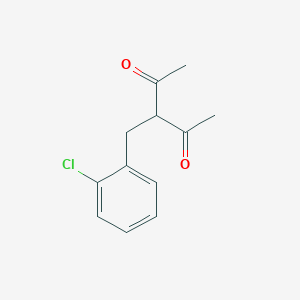
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
